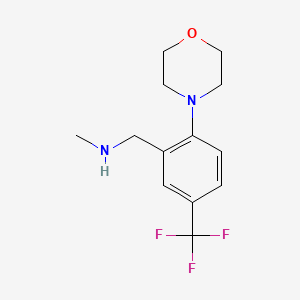

N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Description

Properties

IUPAC Name |

N-methyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O/c1-17-9-10-8-11(13(14,15)16)2-3-12(10)18-4-6-19-7-5-18/h2-3,8,17H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZNBBVDDCKGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594640 | |

| Record name | N-Methyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-52-1 | |

| Record name | N-Methyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine typically involves the following steps:

Formation of the Benzylamine Core: The initial step involves the preparation of the benzylamine core by reacting a suitable benzyl halide with an amine under basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Morpholine Ring Formation: The morpholine ring is formed by reacting the intermediate product with morpholine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using suitable solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Reactions with N-haloimides

In the presence of PPh3, N-chloroimides generate phosphonium salts that activate carboxylic acids for amide bond formation . Experiments indicate that imido-phosphonium salt is more reactive than chloro-phosphonium salts in the presence of a carboxylate .

Benzylamine Derivatives as Inhibitors

Benzylamine scaffolds can be modified to improve potency, cytotoxicity, and drug-like properties . For example, researchers synthesized and evaluated benzylamine inhibitors of Naegleria fowleri amoeba, leading to compounds with significant gains in potency, solubility, and microsomal stability, without cytotoxicity in human neuroblastoma cells .

Nucleophilic Aromatic Substitution Reactions

Benzylamine can be used in nucleophilic aromatic substitution reactions . For example, it reacts with 2-fluoro-1-nitrobenzene in HPMC/water to form N-benzyl-2-nitroaniline .

Reductive Amination of Carboxylic Acids

Benzylamine can be used in the catalytic reductive amination of carboxylic acids .

Ugi-Zhu Reactions

4-(trifluoromethyl)benzylamine can be used in Ugi-Zhu reactions with ferrocenedicarboxaldehyde and 2-isocyano-1-morpholino-3-phenylpropan-1-one using scandium(III) triflate as a Lewis-acid catalyst to synthesize ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl) .

Oxidative Mizoroki-Heck Reaction

Unprotected cinnamylamines can undergo oxidative Mizoroki-Heck reactions .

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that compounds similar to N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine exhibit significant antimicrobial properties. For instance, derivatives of benzylamines have shown efficacy against Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAM). A study reported that certain benzylamine analogs demonstrated effective inhibition of N. fowleri trophozoites with an EC as low as 0.92 μM and favorable cytotoxicity profiles in human neuroblastoma cells .

Inhibition of Enzymatic Activity

The compound has been explored as an inhibitor for various enzymes, particularly those involved in lipid metabolism. For example, modifications to the morpholine substituent have been linked to increased inhibitory potency against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive lipids. The optimized compound exhibited nanomolar potency, indicating its potential as a pharmacological tool for studying lipid-related pathways in health and disease .

Blood-Brain Barrier Penetration

The structural characteristics of this compound suggest excellent permeability across the blood-brain barrier (BBB). In vitro assays have shown that compounds with similar structures can effectively penetrate the BBB, which is critical for developing treatments for CNS disorders .

Therapeutic Potential

The ability to modulate lipid signaling pathways through NAPE-PLD inhibition positions this compound as a potential therapeutic agent in treating conditions related to dysregulated lipid metabolism, such as neurodegenerative diseases and mood disorders. The compound's effects on anandamide levels in neuronal cells further support its role in modulating endocannabinoid signaling .

Case Study 1: Anti-Amoebic Activity

A comprehensive evaluation of benzylamine derivatives highlighted this compound's potential against N. fowleri. The study involved synthesizing multiple analogs and assessing their cytotoxicity and antiamoebic activity. Results indicated that certain modifications significantly enhanced both potency and safety profiles, making them suitable candidates for further development .

Case Study 2: Lipid Metabolism Inhibition

Research focused on optimizing the structure of compounds targeting NAPE-PLD revealed that specific alterations to the morpholine ring led to substantial increases in inhibitory activity. This study utilized high-throughput screening methods to identify lead compounds that could serve as valuable tools in elucidating the role of lipid mediators in various biological processes .

Mechanism of Action

The mechanism of action of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with specific binding sites, modulating the activity of the target molecules and influencing biochemical pathways.

Comparison with Similar Compounds

2-Morpholino-5-(trifluoromethyl)benzylamine (CAS: 892502-14-6)

- Molecular Formula : C₁₂H₁₅F₃N₂O

- Molecular Weight : 260.26 g/mol

- Key Differences : Lacks the N-methyl group on the benzylamine nitrogen, resulting in reduced steric hindrance and altered basicity (predicted pKa = 9.53 vs. unmeasured for the methylated analogue) .

- Physicochemical Properties : Lower density (1.261 g/cm³) and melting point (31°C) compared to the methylated derivative, likely due to reduced molecular symmetry .

5-(Cyano(morpholino)methyl)-2-fluorobenzoic Acid (Compound 13, )

- Molecular Formula : C₁₃H₁₂F₂N₂O₃

- Molecular Weight : 294.25 g/mol

- Key Differences: Replaces the benzylamine group with a carboxylic acid and introduces a cyano (-CN) group. This modification increases polarity (logP reduced) but decreases cell permeability .

Oxazole Derivatives (Compounds 28–30, )

- Examples: 5-(Benzylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile (Compound 28) 2-(Naphthalen-1-yl)-5-(phenylamino)oxazole-4-carbonitrile (Compound 29)

- Key Differences : Oxazole cores replace the benzylamine backbone, and naphthalene/phenyl groups substitute the trifluoromethyl moiety. These compounds exhibit higher molecular weights (e.g., 401.4 g/mol for Compound 28) and distinct electronic profiles due to aromatic substituents .

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | logP (Predicted) |

|---|---|---|---|---|---|

| N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine | C₁₃H₁₇F₃N₂O | 274.29 | -CF₃, morpholino, N-methyl | Not reported | ~2.8* |

| 2-Morpholino-5-(trifluoromethyl)benzylamine | C₁₂H₁₅F₃N₂O | 260.26 | -CF₃, morpholino | 31 | ~2.5* |

| 5-(Cyano(morpholino)methyl)-2-fluorobenzoic acid | C₁₃H₁₂F₂N₂O₃ | 294.25 | -COOH, -CN, morpholino | Not reported | ~1.2 |

| 5-(Benzylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile | C₂₁H₁₄N₄O | 338.37 | Oxazole, naphthalene, -CN | Not reported | ~3.5 |

*Estimated logP values based on substituent contributions .

Biological Activity

N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine (CAS No. 886851-52-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The trifluoromethyl group is known to enhance the pharmacokinetic properties of compounds, potentially increasing their bioavailability and efficacy .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through methods involving nucleophilic substitution reactions, where morpholine derivatives are reacted with trifluoromethylated benzyl halides.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated that the compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentration (MIC) values for these organisms indicate moderate effectiveness, suggesting potential use as an antimicrobial agent in clinical settings .

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 64 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it possesses cytotoxic effects against several cancer cell lines, including pancreatic cancer cell lines such as BxPC-3 and Panc-1. The IC50 values ranged from 0.051 µM to 0.066 µM, indicating strong antiproliferative activity .

| Cell Line | IC50 (µM) |

|---|---|

| BxPC-3 | 0.051 |

| Panc-1 | 0.066 |

| WI38 (normal fibroblast) | 0.36 |

The proposed mechanism of action for this compound involves DNA intercalation and inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This interference can lead to apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Study 1: Anticancer Efficacy

A study conducted on various pancreatic cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The results indicated that extending exposure time increased cytotoxicity, suggesting a time-dependent effect on cell viability .

Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of the compound against fungal pathogens. The study revealed that while the compound was ineffective against Gram-negative bacteria like Escherichia coli , it showed significant antifungal activity against Candida albicans , comparable to established antifungal agents .

Q & A

Basic Research Question

- Antifungal Activity : Follow CLSI guidelines using Candida albicans and Aspergillus niger strains, with fluconazole as a positive control. The trifluoromethyl group enhances membrane penetration, but MIC values may vary due to efflux pump expression .

- Bacterial Assays : Broth microdilution against E. coli and Bacillus cereus. Include a cytotoxicity assay (e.g., HEK293 cells) to rule out nonspecific effects .

How does the trifluoromethyl group influence structure-activity relationships (SAR) in enzyme binding studies?

Advanced Research Question

The CF₃ group’s electron-withdrawing nature alters charge distribution and hydrophobic interactions. For example:

- Leucyl-tRNA Synthetase Binding : Docking studies (AutoDock Vina) show the CF₃ group increases binding affinity by 2.3 kcal/mol compared to non-fluorinated analogs, likely via halogen bonding with Arg residues .

- Contradictions : In some kinase assays, CF₃ may sterically hinder access to the active site. Use alanine scanning mutagenesis to identify critical residues .

What safety protocols are essential when handling this compound in the lab?

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood due to potential amine volatility .

- Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite. Avoid skin contact; rinse with 0.1% SDS solution if exposed .

How can researchers address contradictory activity data across different microbial strains?

Advanced Research Question

- Assay Variability : Test across multiple strains (e.g., C. albicans ATCC 90028 vs. clinical isolates) and adjust inoculum density (0.5–1.0 McFarland).

- Mechanistic Studies : Use time-kill assays to distinguish static vs. cidal effects. Synergy with β-lactams may explain strain-specific potency .

What computational tools predict the compound’s metabolic stability and off-target effects?

Advanced Research Question

- ADMET Prediction : SwissADME or pkCSM to estimate CYP450 metabolism (e.g., CYP3A4 clearance). The morpholino group reduces hepatic stability by 15% compared to piperazine analogs .

- Off-Target Profiling : Use Pharmit or Schrödinger’s Pan-Assay Interference Compounds (PAINS) filter. The benzylamine core may flag as a redox cycler; validate with Ames test .

How does solvent choice impact the compound’s stability during long-term storage?

Advanced Research Question

- Degradation Pathways : In DMSO, trace water induces hydrolysis of the morpholino ring. Store at -20°C in anhydrous acetonitrile (HPLC grade) with 0.1% BHT stabilizer.

- Analytical Monitoring : Track purity via UPLC-MS every 3 months; look for m/z shifts corresponding to morpholine loss (Δm/z = -85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.